(R)-Modafinil-d10 Carboxylate Methyl Ester

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

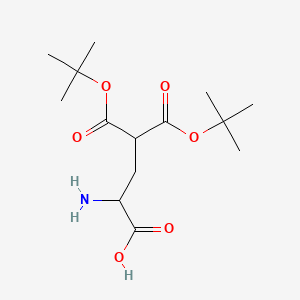

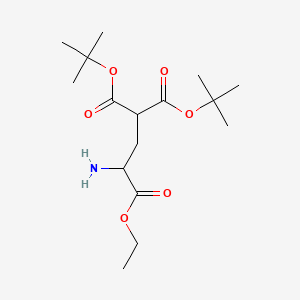

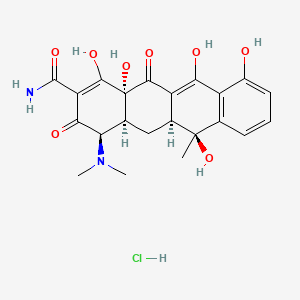

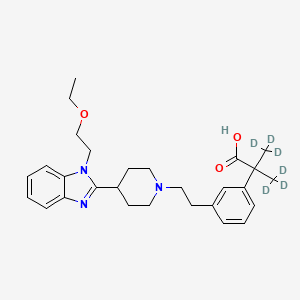

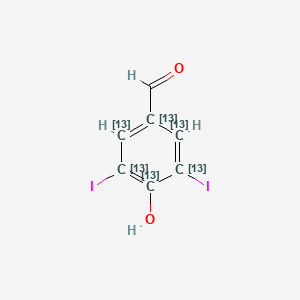

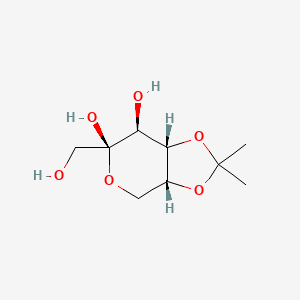

“®-Modafinil-d10 Carboxylate Methyl Ester” is a derivative of a carboxylic acid in which the hydrogen atom of the hydroxyl group has been replaced with an alkyl group . The structure is the product of a carboxylic acid (the R-portion) and an alcohol (the R’-portion) .

Synthesis Analysis

The synthesis of “®-Modafinil-d10 Carboxylate Methyl Ester” involves the reaction of carboxylic acids with diazomethane to produce methyl esters . Due to the high reactivity of diazomethane, it is produced in-situ and then immediately reacted with the carboxylic acid to produce the methyl ester . The first step of the mechanism is a simple acid-base reaction to deprotonate the carboxylic acid .Molecular Structure Analysis

The molecular structure of “®-Modafinil-d10 Carboxylate Methyl Ester” consists of a carboxylic acid (the R-portion) and an alcohol (the R’-portion). The carboxylate is then the nucleophile of an S N 2 reaction with protonated diazomethane to produce the methyl ester .Chemical Reactions Analysis

Esters, including “®-Modafinil-d10 Carboxylate Methyl Ester”, undergo hydrolysis, which is catalyzed by either an acid or a base . Acidic hydrolysis of an ester gives a carboxylic acid and an alcohol, while basic hydrolysis of an ester gives a carboxylate salt and an alcohol .Physical And Chemical Properties Analysis

Esters are neutral compounds and are incapable of engaging in intermolecular hydrogen bonding with one another. Therefore, they have considerably lower boiling points than their isomeric carboxylic acids counterparts .作用机制

安全和危害

While specific safety and hazard information for “®-Modafinil-d10 Carboxylate Methyl Ester” is not available, general safety measures for handling esters include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using the product, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

未来方向

While specific future directions for “®-Modafinil-d10 Carboxylate Methyl Ester” are not available, research in the field of ester synthesis is ongoing. For instance, methyl carboxylate esters have been used as additives to promote the zeolite catalysed formation of dimethly ether (DME) from methanol . This suggests potential future applications of “®-Modafinil-d10 Carboxylate Methyl Ester” in similar reactions.

属性

CAS 编号 |

1217748-02-1 |

|---|---|

产品名称 |

(R)-Modafinil-d10 Carboxylate Methyl Ester |

分子式 |

C16H16O3S |

分子量 |

298.422 |

IUPAC 名称 |

methyl 2-[(R)-bis(2,3,4,5,6-pentadeuteriophenyl)methylsulfinyl]acetate |

InChI |

InChI=1S/C16H16O3S/c1-19-15(17)12-20(18)16(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,16H,12H2,1H3/t20-/m1/s1/i2D,3D,4D,5D,6D,7D,8D,9D,10D,11D |

InChI 键 |

JFMZFATUMFWKEA-YKRCXYMMSA-N |

SMILES |

COC(=O)CS(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |

同义词 |

2-[(R)-(Diphenylmethyl-d10)sulfinyl]-acetic Acid Methyl Ester; _x000B_Methyl (R)-(benzhydrylsulfinyl-d10)acetate; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。